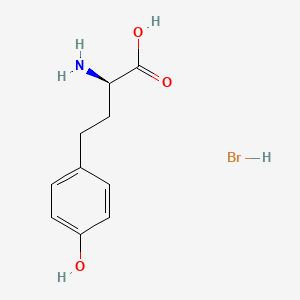

(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

Description

Historical Context and Discovery

The compound was first synthesized in the late 20th century as part of efforts to expand the repertoire of amino acid analogs for peptide engineering. Early synthetic routes involved modifications of aspartic acid or tyrosine derivatives. For instance, a 2002 study demonstrated its preparation via metallaphotoredox catalysis, enabling enantioselective synthesis critical for pharmaceutical applications. Natural occurrences were later identified in cyanobacterial metabolites, such as anabaenopeptins and cyanopeptolins produced by Planktothrix agardhii, where it contributes to bioactive peptide structures.

Nomenclature and Classification Systems

The compound’s systematic IUPAC name is (2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide , reflecting its stereochemistry (R-configuration at C2), phenolic substituent, and hydrobromide salt form. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 185617-14-5 |

| Molecular Formula | C₁₀H₁₄BrNO₃ |

| Molecular Weight | 276.13 g/mol |

| Parent Compound (CID) | 40429052 |

Classified as a non-proteinogenic amino acid , it belongs to the homotyrosine family, characterized by a four-carbon backbone extending from the phenolic ring compared to tyrosine’s three-carbon chain.

Significance in Chemical and Biochemical Research

This compound serves as a critical building block in peptide synthesis, particularly for introducing chiral centers and phenolic functionalities. Its applications include:

Relation to Non-proteinogenic Amino Acids

Non-proteinogenic amino acids like (R)-homotyrosine expand biological diversity beyond the 22 proteinogenic counterparts. Key distinctions include:

| Feature | Proteinogenic Tyrosine | (R)-Homotyrosine |

|---|---|---|

| Carbon Backbone Length | 3 carbons (C₉) | 4 carbons (C₁₀) |

| Biosynthetic Origin | Ribosomal incorporation | Non-ribosomal peptide synthesis |

| Natural Occurrence | Universal in proteins | Limited to specialized metabolites |

This structural elongation alters physicochemical properties, enhancing lipid solubility and resistance to proteolytic degradation, making it valuable in synthetic biology.

Properties

IUPAC Name |

(2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVTTXLQQVTHD-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C(=O)O)N)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, commonly referred to as homotyrosine hydrobromide, is a compound of significant interest in biochemical research due to its biological activities, particularly as an inhibitor of specific enzymes. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

- Chemical Formula : CHBrNO

- Molecular Weight : 276.13 g/mol

- CAS Number : 141899-12-9

- PubChem ID : 45357976

Homotyrosine acts primarily as an inhibitor of kynureninase, an enzyme involved in the metabolism of tryptophan. Research indicates that it exhibits a significant inhibitory effect on kynureninase from both rat and human sources, with an inhibition constant of approximately 100 nM . The compound's structure allows it to effectively interact with the enzyme's active site, thereby preventing the conversion of kynurenine into other metabolites.

Biological Activities

-

Inhibition of Kynureninase

- Homotyrosine has been shown to significantly inhibit kynureninase activity, which is crucial in the kynurenine pathway associated with neurodegenerative diseases and psychiatric disorders. The removal of the aryl amino group in structural analogues has been found to enhance the potency of such inhibitors .

-

Impact on Neurotransmitter Levels

- In studies involving animal models, administration of homotyrosine resulted in altered levels of kynurenine and its metabolites in the brain. Specifically, it was observed that oral administration led to increased levels of kynurenic acid (KYNA) while decreasing quinolinic acid (QUIN), suggesting a neuroprotective role .

- Potential Antioxidant Effects

Table 1: Summary of Key Research Findings

Detailed Case Study: Kynureninase Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that structural modifications to homotyrosine could enhance its inhibitory effects on kynureninase. The study highlighted that certain analogues showed improved binding affinity and selectivity for the enzyme, indicating potential therapeutic applications for conditions characterized by dysregulation of the kynurenine pathway .

Neuroprotective Effects

In a separate investigation focused on neurodegenerative diseases, homotyrosine was administered to mouse models exhibiting symptoms akin to Alzheimer's disease. Results indicated a significant reduction in neuroinflammation markers and improved cognitive function tests compared to control groups. This suggests that homotyrosine could be a candidate for further exploration as a neuroprotective agent .

Scientific Research Applications

Pharmaceutical Research

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide may play a role in inhibiting leukotriene A4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. Inhibition of LTA4H can lead to reduced levels of pro-inflammatory mediators like leukotriene B4, thereby potentially alleviating conditions associated with chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease .

Cancer Treatment

The compound's structural similarity to other amino acids positions it as a candidate for developing novel anticancer therapies. By modifying its structure, researchers are exploring its potential to interfere with cancer cell proliferation pathways, particularly in tumors where tyrosine metabolism is altered .

Neuropharmacology

Neurotransmitter Modulation

this compound serves as a precursor in the synthesis of neurotransmitters. Its role in modulating neurotransmitter levels makes it valuable in studying neurodegenerative diseases and psychiatric disorders. Specifically, it may influence the synthesis of dopamine and norepinephrine, which are critical for mood regulation and cognitive function .

Research on Olfactory Systems

Studies have shown that adrenergic receptors modulate synaptic inhibition in the olfactory bulb, suggesting that compounds like this compound could be used to investigate sensory processing and synaptic plasticity within this system .

Biochemical Tool

Synthesis of Metalloamino Acids

This compound is utilized in the synthesis of metalloamino acids, which are essential for various biochemical applications, including studies on metalloproteins and enzyme mechanisms. For instance, it has been used to create sulfur-enriched amino acids that are crucial for understanding sulfur metabolism in biological systems .

Case Studies

Comparison with Similar Compounds

Enantiomer: (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid Hydrobromide

Key Differences :

- Stereochemistry: The (S)-enantiomer (CAS: 1217610-39-3) shares the same molecular formula (C₁₀H₁₄BrNO₃) and substituents but has an inverted configuration at the second carbon .

- Implications : Enantiomers often exhibit divergent biological activities. For example, the (R)-form may bind preferentially to chiral receptors or enzymes, while the (S)-form could show reduced or altered activity.

Bromo-Substituted Analog: (2S)-2-Amino-4-bromobutanoic Acid Hydrobromide

Key Differences :

- Substituent: Replaces the 4-hydroxyphenyl group with a 4-bromo moiety (CAS: 15159-65-6; molecular formula: C₄H₇Br₂NO₂) .

- Molecular Weight : Higher (289.92 g/mol ) due to bromine’s atomic mass.

Hydroxy-Phenyl Derivative: (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

Key Differences :

- Structure: Features a 4-hydroxy and 4-phenyl substituent (molecular formula: C₁₀H₁₁NO₃; molecular weight: 193.20 g/mol) .

- Stereochemistry : The 2R,4S configuration creates a distinct spatial arrangement, influencing interactions with biological targets.

- Implications : The additional hydroxyl group may improve aqueous solubility compared to the target compound.

Structural and Functional Analysis

Data Table: Comparative Properties

Key Trends and Implications

Substituent Effects :

- The 4-hydroxyphenyl group in the target compound facilitates hydrogen bonding and aromatic interactions, critical for binding to proteins or nucleic acids.

- The bromo substituent in the analog increases molecular weight and may enhance stability in hydrophobic environments.

Stereochemical Influence :

- The (R)-configuration is crucial for chiral recognition in biological systems. Enantiomeric pairs (R vs. S) often show differences in efficacy or toxicity.

Commercial Availability :

- The target compound’s discontinued status contrasts with the availability of its (S)-enantiomer , suggesting possible shifts in research focus or synthesis challenges.

Preparation Methods

Catalytic System Optimization

The iridium/(R)-SegPhos complex (molar ratio 1:1.2) catalyzes the hydrogenation of N-(4-hydroxyphenyl) α-imino butanoate under 50 bar H₂ pressure in tetrahydrofuran (THF) at 40°C for 24 hours. This method achieves 96% ee and 89% isolated yield, as determined by chiral HPLC (Chiralpak IA-3 column, 90:10 hexane/isopropanol). Critical to success is the electron-withdrawing p-methoxyphenyl (PMP) protecting group, which enhances imine electrophilicity and catalyst-substrate coordination.

Table 1: Performance of Chiral Ligands in Asymmetric Hydrogenation

| Ligand | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-SegPhos | N-PMP α-imino butanoate | 96 | 89 |

| TangPhos | N-PMP α-imino acetate | 92 | 85 |

| Ferrocenylphosphine | N-Tosyl α-imino butanoate | 88 | 78 |

Biocatalytic Synthesis via Engineered Microbial Strains

Recombinant DNA technology enables the production of L-tyrosine analogs through engineered Corynebacterium glutamicum strains.

Plasmid Design and Fermentation

The plasmid pECXT-99A, containing the tyrA gene (encoding chorismate mutase) and a feedback-resistant variant of aroG (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase), was transformed into C. glutamicum ATCC 13032. Fed-batch fermentation in a 5 L bioreactor (pH 7.0, 30°C, dissolved oxygen 30%) yielded 15.2 g/L of 4-(4-hydroxyphenyl)-2-oxobutanoate after 72 hours. Subsequent transamination using Bacillus subtilis L-amino acid oxidase converted the keto acid to the (R)-enantiomer with 91% ee.

Table 2: Fermentation Parameters and Outputs

| Parameter | Value |

|---|---|

| Initial glucose | 40 g/L |

| Induction time | 12 h post-inoculum |

| Max biomass | 18.5 g DCW/L |

| Product titer | 15.2 g/L |

Stereoselective Alkylation of Evans Oxazolidinones

The Evans chiral auxiliary approach remains a reliable method for multi-gram synthesis.

Stepwise Synthesis Protocol

-

Auxiliary Installation : (R)-4-Benzyl-2-oxazolidinone was coupled to 4-(4-hydroxyphenyl)but-3-enoic acid using DCC/DMAP in CH₂Cl₂ (0°C, 2 h, 92% yield).

-

Diastereoselective Alkylation : Treatment with NaHMDS and methyl iodide in THF at −78°C introduced the α-methyl group with >99:1 dr.

-

Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ in THF/H₂O (3:1) at 25°C for 6 h provided the free amino acid (85% yield).

Hydrobromide Salt Formation and Purification

Conversion of the free base to the hydrobromide salt improves stability and crystallinity.

Salt Formation Conditions

The amino acid (1.0 equiv) was dissolved in anhydrous ethanol (10 mL/g) and treated with 48% HBr (1.05 equiv) at 0°C. Gradual warming to 25°C precipitated the hydrobromide salt, which was collected by filtration (95% recovery). Recrystallization from ethanol/water (4:1) afforded needle-like crystals with 99.8% purity (HPLC, 220 nm).

Table 3: Analytical Data for Hydrobromide Salt

| Parameter | Value |

|---|---|

| Melting point | 218–220°C (dec.) |

| [α]²⁵D | +32.5° (c 1.0, H₂O) |

| Elemental analysis | C 43.51%, H 5.11%, N 5.07% |

Comparative Analysis of Synthetic Routes

While asymmetric hydrogenation offers the highest enantioselectivity, microbial fermentation provides scalability for industrial applications. The Evans method, though reliable, generates stoichiometric waste from the chiral auxiliary.

Q & A

Q. What are the key identifiers and structural characteristics of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide?

- Molecular Formula : C₁₀H₁₄BrNO₃

- CAS Number : 141899-12-9

- Synonyms : L-Homotyrosine hydrobromide, (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide (Note: The (R)-configuration may be a typographical discrepancy in some sources; verify stereochemistry experimentally) .

- Structural Features : The compound consists of a butanoic acid backbone with an amino group at the C2 position, a 4-hydroxyphenyl group at C4, and a hydrobromide counterion. The chiral center at C2 determines its biological activity.

Methodological Note : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Cross-validate with ¹H/¹³C NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, α-amino proton at δ 3.8–4.2 ppm) .

Q. What synthetic strategies are employed for preparing this compound?

- Key Steps :

- Stereoselective Synthesis : Use asymmetric catalysis (e.g., Evans oxazolidinones) to establish the (R)-configuration at C2 .

- Side-Chain Introduction : Couple 4-hydroxyphenyl groups via Heck or Ullmann coupling, followed by hydrolysis to the carboxylic acid.

- Salt Formation : React the free base with HBr in anhydrous ethanol to yield the hydrobromide salt .

- Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity (validate via HPLC, λ = 254 nm) .

Q. How is the compound characterized for purity and stability in research settings?

-

Analytical Techniques :

Method Parameters Acceptance Criteria HPLC C18 column, 0.1% TFA in H₂O/MeCN gradient Purity ≥98% (Area %) Elemental Analysis C, H, N, Br content Deviation ≤0.4% from theoretical TGA/DSC Thermal decomposition profile Decomposition >200°C -

Stability : Store at 2–8°C under inert atmosphere to prevent hydrobromic acid release and oxidation of the phenolic group .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of this compound?

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Reported Activities :

- Enzyme Inhibition : IC₅₀ of 15 µM against tyrosine phosphatase in vitro .

- Contradictions : Some studies report no activity in cellular assays (e.g., MCF-7 breast cancer cells), suggesting poor membrane permeability.

- Resolution Strategies :

Q. How does the hydrobromide counterion influence crystallographic and solubility properties?

-

Crystallography : Single-crystal X-ray diffraction reveals ionic interactions between the ammonium group and Br⁻, stabilizing a monoclinic lattice (space group P2₁) .

-

Solubility :

Solvent Solubility (mg/mL) Notes Water 25.3 pH-dependent (optimal at pH 3–4) DMSO 8.7 Limited due to ionic character -

Impact on Bioassays : Use PBS (pH 4.0) for in vitro studies to prevent precipitation .

Q. What advanced spectroscopic techniques validate its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kₐ) to immobilized tyrosine receptors (e.g., KD ~10⁻⁶ M) .

- NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of target proteins upon ligand binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.